N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine
Description
N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine is a complex organic compound featuring a piperidine ring substituted with a thiazole group and a phenyl group linked via an ethyl chain
Properties
IUPAC Name |
N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-3-12-23-18-6-4-5-16(14-18)15(2)21-17-7-10-22(11-8-17)19-20-9-13-24-19/h1,4-6,9,13-15,17,21H,7-8,10-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXHINIGLMHMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC#C)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring is often constructed through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Linking the Phenyl Group: The phenyl group with a prop-2-ynoxy substituent can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the thiazole-substituted piperidine with the phenyl group under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the piperidine nitrogen.
Reduction: Reduction reactions can target the alkyne group in the prop-2-ynoxy substituent, converting it to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones if the thiazole ring is targeted.
Reduction: Hydrogenated derivatives of the alkyne group.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Research: The compound can be used to study receptor-ligand interactions, given its complex structure.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The exact mechanism of action would depend on its specific application. Generally, compounds with thiazole and piperidine rings can interact with various biological targets, including enzymes and receptors. The phenyl group with the prop-2-ynoxy substituent may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-phenoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine: Similar structure but lacks the alkyne group.
N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(1,3-oxazol-2-yl)piperidin-4-amine: Similar but with an oxazole ring instead of a thiazole ring.
Uniqueness
The presence of the prop-2-ynoxy group and the combination of thiazole and piperidine rings make N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine unique. This combination can potentially offer unique binding properties and biological activities not seen in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
